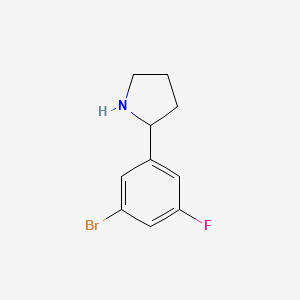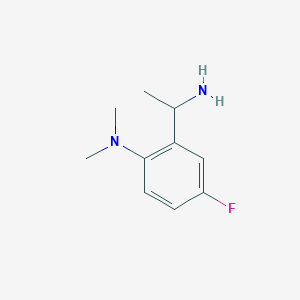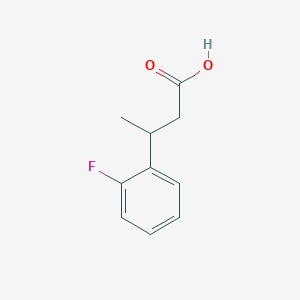
1-Bromo-5-fluoro-4-iodo-2-nitrobenzene
Overview
Description
1-Bromo-5-fluoro-4-iodo-2-nitrobenzene is a chemical compound with the molecular formula C6H2BrFINO2 . It has a molecular weight of 345.89 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene is 1S/C6H2BrFINO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Bromo-5-fluoro-4-iodo-2-nitrobenzene is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Scientific Research Applications
Synthesis and Applications
Radiochemical Synthesis : A study by Klok et al. (2006) discusses the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT) using 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane, which is closely related to 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene. This synthesis is significant in radiochemical applications, particularly in positron emission tomography (PET) imaging (Klok et al., 2006).
Ring Halogenations of Polyalkylbenzenes : Bovonsombat and Mcnelis (1993) utilized a similar compound in the ring halogenation of polyalkylbenzenes. This process is crucial in creating mixed halogenated compounds, which are valuable in various chemical synthesis applications (Bovonsombat & Mcnelis, 1993).
Spectroscopic Studies : Gu et al. (2001) investigated the ultraviolet photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene. Although not directly 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene, this study contributes to the understanding of the photophysical properties of similar bromo-fluoro compounds (Gu et al., 2001).
Anion Radicals Study : Asfandiarov et al. (2007) conducted a study on nitrobenzene derivatives, examining their electron attachment properties. This research is pertinent to understanding the electronic structure and reactivity of nitrobenzene-based compounds, including 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene (Asfandiarov et al., 2007).
In Photovoltaic Applications : Fu et al. (2015) introduced a compound similar to 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene as a fluorescent inhibitor in polymer solar cells. This showcases its potential use in enhancing the efficiency of solar cells (Fu et al., 2015).
Halogen Bond Studies : Libri et al. (2008) explored halogen bonding in organometallic compounds, a field that might be relevant to the study of 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene, given its halogen-rich structure (Libri et al., 2008).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Mechanism of Action
The bromo, fluoro, and iodo substituents on the benzene ring can also influence the reactivity of the compound. These halogens are deactivating groups, making the benzene ring less reactive towards electrophilic aromatic substitution . They are ortho, para-directing, meaning they direct incoming electrophiles to the carbon atoms adjacent to the halogen (ortho position) or opposite the halogen (para position) .
The compound’s interaction with its environment can be influenced by various factors, including temperature, pH, and the presence of other chemicals. For example, many nitrobenzene compounds are sensitive to light and need to be stored in a dark place .
properties
IUPAC Name |
1-bromo-5-fluoro-4-iodo-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFINO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIQHIQHQUTIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670358 | |
| Record name | 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-fluoro-4-iodo-2-nitrobenzene | |
CAS RN |
1187385-70-1 | |
| Record name | 1-Bromo-5-fluoro-4-iodo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate](/img/structure/B1519553.png)

![2-{[2-(4-Sulfamoylphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B1519560.png)





![1-[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]ethan-1-amine](/img/structure/B1519569.png)
![1-[3-Fluoro-4-(oxan-2-ylmethoxy)phenyl]ethan-1-amine](/img/structure/B1519570.png)



